8-Fluoro-6-methylchroman-4-amine
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Overview
Description
8-Fluoro-6-methylchroman-4-amine is a chemical compound with the molecular formula C10H12FNO It is a derivative of chroman, a bicyclic organic compound, and features a fluorine atom at the 8th position and a methyl group at the 6th position on the chroman ring
Preparation Methods
The synthesis of 8-Fluoro-6-methylchroman-4-amine can be achieved through several synthetic routes. One common method involves the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides. This reaction can be carried out at ambient temperature without the need for a catalyst, resulting in the formation of chromonyl-substituted α-aminophosphine oxides . Another approach involves the use of aliphatic amines or aminoalcohols at higher temperatures (around 80°C) to produce phosphinoyl-functionalized 3-aminomethylene chromanones .
Chemical Reactions Analysis
8-Fluoro-6-methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Fluoro-6-methylchroman-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-6-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-Fluoro-6-methylchroman-4-amine can be compared with other similar compounds, such as:
6-Fluoro-8-methylchroman-4-amine: This compound has the fluorine and methyl groups at different positions on the chroman ring, leading to different chemical properties and reactivity
8-chloro-6-fluoro-N-methylchroman-4-amine: This compound features a chlorine atom in addition to the fluorine and methyl groups, which can significantly alter its chemical behavior
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
8-fluoro-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3 |
InChI Key |
CSYWACIANDUHGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)OCCC2N |
Origin of Product |
United States |
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